2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a styrene derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable halide or pseudohalide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the following steps:
Preparation of the Boronic Ester: The boronic ester can be synthesized by reacting a boronic acid with a diol, such as pinacol, under dehydrating conditions.
Coupling Reaction: The boronic ester is then coupled with a halide (e.g., bromostyrene) in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Coupling Products: Formation of biaryl or styrene derivatives.
Oxidation Products: Formation of alcohols or phenols.
Reduction Products: Formation of boranes or borohydrides.
Scientific Research Applications
2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transmetalation step in the coupling reaction. This leads to the formation of a new carbon-carbon bond between the boronic ester and the halide substrate.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the 3,4-dimethyl groups can affect the electronic properties of the compound, making it distinct from other boronic esters with different substituents.
Properties
IUPAC Name |
2-[(E)-2-(3,4-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-12-7-8-14(11-13(12)2)9-10-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZDPWBKOBASO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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